molecular formula C11H14FNO2 B1440937 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline CAS No. 1054316-88-9

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Cat. No. B1440937
M. Wt: 211.23 g/mol
InChI Key: CYVPPSMTYLRCHP-UHFFFAOYSA-N
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Description

“3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline” is a chemical compound with the IUPAC name [3-fluoro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl]methanamine . It has a molecular weight of 225.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16FNO2/c13-11-7-9(8-14)1-2-12(11)16-10-3-5-15-6-4-10/h1-2,7,10H,3-6,8,14H2 . This indicates that the compound has a fluorine atom attached to the third carbon of the phenyl ring, and a tetrahydropyran ring attached to the fourth carbon of the phenyl ring via an oxygen atom .


Physical And Chemical Properties Analysis

This compound is a solid or liquid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Docking and QSAR Studies

Docking and quantitative structure–activity relationship (QSAR) studies have been conducted on derivatives similar to 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline, specifically targeting c-Met kinase inhibitors. These studies help in understanding the molecular orientations and active conformations that contribute to high inhibitory activity against c-Met kinase, a target for cancer therapy. The predictive models from these studies provide insights into the desirable molecular features for designing effective inhibitors (Caballero et al., 2011).

Antifungal and Antimicrobial Activity

Research into derivatives of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline has shown potential in developing compounds with antifungal and antimicrobial activities. This is particularly relevant for the design and synthesis of new pharmaceutical agents that could combat resistant strains of fungi and bacteria. The design, synthesis, and in vitro evaluation of these compounds highlight their potential as leads for the development of new antifungal agents (Yuan et al., 2011).

HMG-CoA Reductase Inhibition

The synthesis of quinoline-based mevalonolactones derived from substituted anilines, including the chemical family of 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline, has demonstrated potent HMG-CoA reductase inhibitory activity. This is significant for the development of cholesterol-lowering drugs, indicating the potential of these compounds in treating hypercholesterolemia and related cardiovascular diseases (Zhao et al., 2009).

Fluorescence Quenching and Sensing Applications

The fluorescence quenching process of novel pyrazoline derivatives with aniline in various solvents has been investigated, demonstrating the potential of these compounds, including those related to 3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline, in fluorescence-based sensing applications. These findings are particularly relevant for the development of new fluorescent probes and sensors for detecting specific chemicals or ions in biological and environmental samples (Bozkurt & Gul, 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

3-fluoro-4-(oxan-4-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVPPSMTYLRCHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(tetrahydro-2H-pyran-4-yloxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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